N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound with a molecular formula of C24H20Br2N4O2S . This compound is known for its unique structural properties, which include a dibromo-hydroxyphenyl group and a naphthylamino group. These structural features make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-[(naphthalen-1-yl)amino]acetohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The dibromo groups can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dibromo-hydroxyphenyl group and naphthylamino group allow it to bind to specific sites on proteins, potentially inhibiting or modifying their activity . This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide
- N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its dibromo-hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15Br2N3O2 |
---|---|
Molecular Weight |
477.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H15Br2N3O2/c20-14-8-13(19(26)16(21)9-14)10-23-24-18(25)11-22-17-7-3-5-12-4-1-2-6-15(12)17/h1-10,22,26H,11H2,(H,24,25)/b23-10+ |
InChI Key |
GEWOPZAOQFHGDI-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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